molecular formula C6H3Br2Cl2N B1582856 2,4-Dibromo-3,6-dichloroaniline CAS No. 27761-65-5

2,4-Dibromo-3,6-dichloroaniline

Cat. No.: B1582856
CAS No.: 27761-65-5
M. Wt: 319.81 g/mol
InChI Key: YFDOOBMHAJTEEL-UHFFFAOYSA-N
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Description

2,4-Dibromo-3,6-dichloroaniline is an organic compound with the molecular formula C6H3Br2Cl2N It is a halogenated aniline derivative, characterized by the presence of bromine and chlorine atoms on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-3,6-dichloroaniline typically involves the halogenation of aniline derivatives. One common method is the bromination and chlorination of 2,5-dichloroaniline. The reaction conditions often include the use of bromine and chlorine in the presence of a suitable solvent and catalyst to facilitate the halogenation process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of advanced equipment and techniques helps in optimizing the production process .

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-3,6-dichloroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of substituted aniline derivatives .

Scientific Research Applications

2,4-Dibromo-3,6-dichloroaniline has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,4-Dibromo-3,6-dichloroaniline involves its interaction with specific molecular targets. The halogen atoms on the benzene ring can participate in various chemical interactions, affecting the compound’s reactivity and biological activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4,6-Dibromo-2,3-dichloroaniline
  • 2,4-Dibromoaniline
  • 4-Bromo-2,6-dichloroaniline

Comparison

Compared to similar compounds, 2,4-Dibromo-3,6-dichloroaniline is unique due to its specific arrangement of bromine and chlorine atoms on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it suitable for specific applications in research and industry .

Properties

IUPAC Name

2,4-dibromo-3,6-dichloroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2Cl2N/c7-2-1-3(9)6(11)4(8)5(2)10/h1H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFDOOBMHAJTEEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)Cl)Br)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60294387
Record name 2,4-Dibromo-3,6-dichloroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60294387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27761-65-5
Record name 27761-65-5
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Record name 2,4-Dibromo-3,6-dichloroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60294387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-DIBROMO-3,6-DICHLOROANILINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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